molecular formula C34H39N5O5 B1670594 Dihydroergostin CAS No. 3609-19-6

Dihydroergostin

Cat. No. B1670594
CAS RN: 3609-19-6
M. Wt: 597.7 g/mol
InChI Key: DFWHWFLWRXBPGX-UHFAATNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroergostin is used to treat migraine headaches . It is not an ordinary pain reliever and will not relieve pain other than from migraine headaches . This medicine is available only with your doctor’s prescription .


Synthesis Analysis

Dihydroergotamine was one of the first “synthetic drugs” developed in the 20th century for treating migraine . It is effective and recommended for acute migraine treatment . Since oral DHE is extensively metabolized, it must be given by a non-oral route .


Molecular Structure Analysis

The molecular formula of Dihydroergostin is C34H39N5O5 . Its molecular weight is 597.7 g/mol . The IUPAC name is (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide .

Scientific Research Applications

Antioxidative and Anti-inflammatory Effects

Dihydroergostin demonstrates significant antioxidative and anti-inflammatory activities. Research indicates that it can scavenge Reactive Oxygen Species (ROS), thereby protecting against oxidative stress. This property makes it beneficial in addressing various health concerns related to oxidative stress and inflammation, contributing to its potential therapeutic applications (Li et al., 2017).

Vascular Effects

Studies have explored dihydroergostin's impact on the vascular system, particularly its vasoconstriction effect on the capacitance vessels in the lower limbs. This attribute may be useful in treating vasomotor disturbances of the capacitance vessels, suggesting its relevance in circulatory health (Ulrich & Siggaard-Andersen, 1971).

Metabolic Regulation

Dihydroergostin plays a role in regulating metabolism, particularly in the context of metabolic diseases like diabetes mellitus, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis. It acts as a potential agent in the treatment of these diseases, suggesting its multifaceted role in metabolic health (Tong et al., 2019).

Therapeutic Potential in

Brain Diseases and NeuroprotectionDihydroergostin has shown potential in treating various brain diseases and providing neuroprotection. Its ability to inhibit processes like ferroptosis and modulate signaling pathways, such as the SPHK1/mTOR pathway, makes it a candidate for treating cerebral ischemia-reperfusion injury. This suggests its applicability in addressing neurodegenerative conditions and brain injuries (Xie et al., 2022).

Enhancing Physical Performance

Research has demonstrated that dihydroergostin can improve physical performance under simulated high-altitude conditions by protecting mitochondrial biogenesis and modulating mitochondrial dynamics in skeletal muscle cells. This finding is significant for athletes or individuals exposed to high-altitude environments (Zou et al., 2014).

Cardiovascular Health

Dihydroergostin has shown effectiveness in reducing atherosclerosis, a major cardiovascular disease, by improving lipid profiles, reducing inflammation, and exerting antioxidative effects. This points to its potential in preventing and treating cardiovascular diseases (Liu et al., 2017).

Impact on Glucose Homeostasis

Studies have highlighted dihydroergostin's protective effect on glucose homeostasis by enhancing insulin sensitivity. This suggests its potential as a therapeutic agent in the treatment of type 2 diabetes and insulin resistance, as well as for managing hepatic steatosis (Le et al., 2016).

Safety And Hazards

Dihydroergostin can be harmful in contact with skin and if inhaled . It is recommended to wear protective gloves, clothing, and eye protection when handling this substance . If inhaled or in contact with skin, it is advised to move the victim into fresh air and wash the affected area with plenty of water .

properties

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-4-ethyl-2-hydroxy-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H39N5O5/c1-3-33(36-30(40)22-16-24-23-11-7-12-25-29(23)21(18-35-25)17-26(24)37(2)19-22)32(42)39-27(15-20-9-5-4-6-10-20)31(41)38-14-8-13-28(38)34(39,43)44-33/h4-7,9-12,18,22,24,26-28,35,43H,3,8,13-17,19H2,1-2H3,(H,36,40)/t22-,24-,26-,27+,28+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWHWFLWRXBPGX-UHFAATNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H39N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70957491
Record name N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

597.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroergostin

CAS RN

3609-19-6
Record name Dihydroergostin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003609196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Benzyl-2-ethyl-10b-hydroxy-3,6-dioxooctahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl)-6-methylergoline-8-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70957491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3609-19-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroergostin
Reactant of Route 2
Dihydroergostin
Reactant of Route 3
Dihydroergostin
Reactant of Route 4
Dihydroergostin
Reactant of Route 5
Dihydroergostin
Reactant of Route 6
Reactant of Route 6
Dihydroergostin

Citations

For This Compound
8
Citations
T Ingemann-Hansen… - British Journal of Sports …, 1984 - bjsm.bmj.com
… The exercise tests were performed after intravenous administration of 2 mg dihydroergostin (DE-145) as well as after saline as control, both preparations were given double-blind. VO2 …
Number of citations: 8 bjsm.bmj.com
A Bollinger, M Schlumpf - VASA. Zeitschrift fur …, 1974 - pubmed.ncbi.nlm.nih.gov
[The effect of dihydroergostin on the blood circulation and venous capacity of the finger] [The effect of dihydroergostin on the blood circulation and venous capacity of the finger] …
Number of citations: 2 pubmed.ncbi.nlm.nih.gov
A BOLLINGER, M SCHLUMPF - 1974 - pascal-francis.inist.fr
ZUR WIRKUNG VON DIHYDROERGOSTIN AUF DURCHBLUTUNG UND VENOESE KAPAZITAET DES FINGERS … ZUR WIRKUNG VON DIHYDROERGOSTIN AUF …
Number of citations: 0 pascal-francis.inist.fr
C Weil, C Weil - Hydergin®: Pharmakologische und klinische Befunde, 1989 - Springer
Vom biopharmazeutischen Standpunkt aus sind die Mutterkornalkaloide eine besondere und interessante Substanzklasse. Da sie biologisch sehr wirksam sind, werden die meisten …
Number of citations: 0 link.springer.com
B Berde, HO Schild, C Weil - Pharmakologie und klinische Pharmakologie …, 1982 - Springer
Zahlreiche Publikationen bestätigen Dale’s Beobachtung, daß Ergotoxin bei normotensiven oder spinalisierten Tieren eine pressorische Wirkung besitzt [27, 127], bei narkotisierten …
Number of citations: 0 link.springer.com
B Berde, HO Schild, C Weil - 1980 - Springer
Die natürlichen Secalealkaloide und ihre Abkömmlinge bilden eine große Gruppe von Stoffen, deren unterschiedliche Wirkungen in der Klinik leichter zu beobachten als auf der Basis …
Number of citations: 4 link.springer.com
B Berde, HO Schild, C Weil - Pharmakologie und klinische Pharmakologie …, 1982 - Springer
Biopharmazeutische Gesichtspunkte Page 1 Biopharmazeutische Gesichtspunkte Biopharmazeutische Gesichtspunkte umfassen Bioverfiigbarkeit, Resorption, Verteilung, …
Number of citations: 2 link.springer.com
B Berde, HO Schild, C Weil - 1982 - Springer
Die kiirzliche Veroffentlichung von Band 49 des" Handbuchs der experimentellen Pharmakologie"* war ein bedeutender Schritt, um die pharmakologischen Kenntnisse iiber die …
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.